

Literature review of (S)-2-Benzylmorpholine research

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An In-depth Technical Guide to **(S)-2-Benzylmorpholine**: Synthesis, Applications, and Pharmacological Significance

Introduction: The Versatility of a Chiral Scaffold

(S)-2-Benzylmorpholine is a chiral heterocyclic compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its structure, which combines a rigid morpholine ring with a stereogenic center adjacent to a benzyl group, makes it a valuable asset for constructing complex, enantiomerically pure molecules. The morpholine moiety is a favored scaffold in drug design due to its favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability.^[1] The introduction of a defined stereocenter, as in the (S)-enantiomer of 2-benzylmorpholine, allows for stereospecific interactions with biological targets, a critical consideration in modern drug development.

This guide provides a comprehensive review of **(S)-2-benzylmorpholine**, delving into its enantioselective synthesis, its application as a chiral building block for pharmacologically active agents, and the biological significance of its derivatives. The content is tailored for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chiral intermediate.

Chemical Properties:

- IUPAC Name: (2S)-2-(phenylmethyl)morpholine

- Molecular Formula: $C_{11}H_{15}NO$ [2]
- Molecular Weight: 177.24 g/mol [2]
- Key Features: A six-membered morpholine ring containing an oxygen and a nitrogen atom, a benzyl substituent at the C2 position, and a single stereogenic center at C2 conferring chirality.

Part 1: Enantioselective Synthesis Strategies

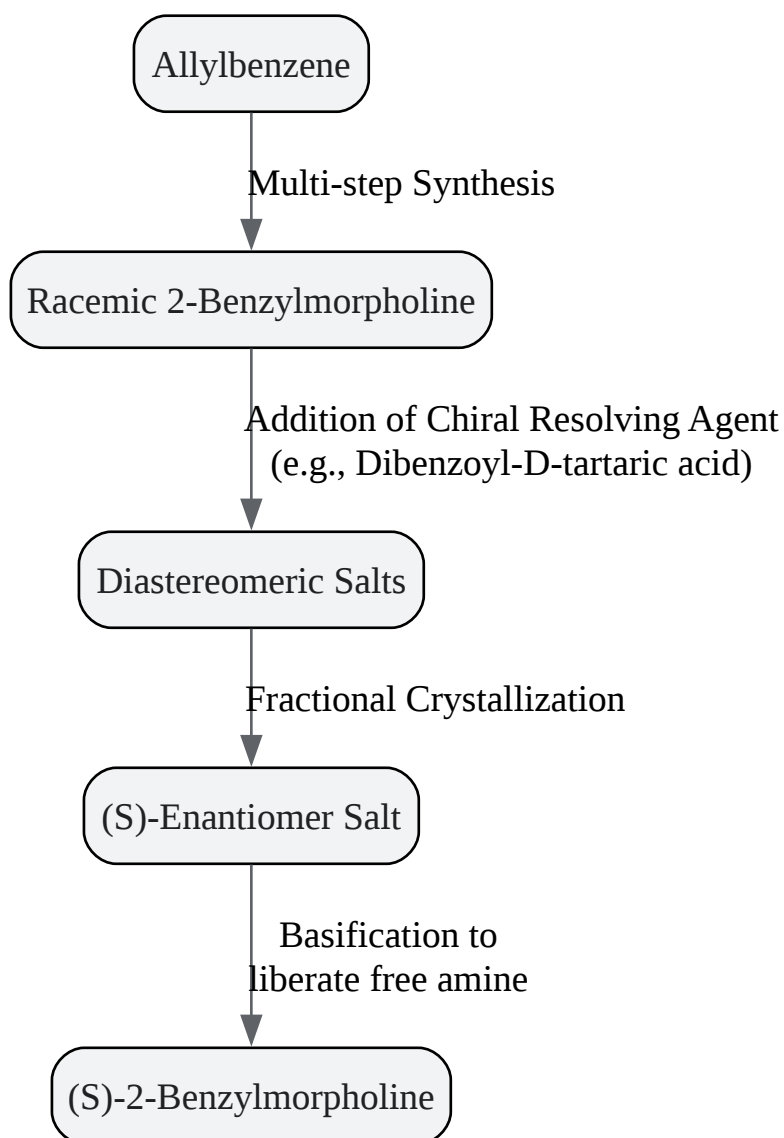
The synthesis of enantiomerically pure **(S)-2-benzylmorpholine** is a key challenge that has been addressed through several strategic approaches. The choice of method often depends on the desired scale, purity, and available starting materials. The primary strategies involve the resolution of a racemic mixture and, more efficiently, asymmetric synthesis.

Synthesis and Resolution of Racemic 2-Benzylmorpholine

An early and straightforward method involves the synthesis of the racemic compound followed by classical resolution. This approach, while less elegant than asymmetric methods, is robust and provides access to both enantiomers.

A documented synthesis starts from allylbenzene. [3] The racemic mixture is then separated using a chiral resolving agent, such as a chiral tartaric acid derivative, to yield the desired (S)-enantiomer after fractional crystallization and liberation of the free base.

Workflow for Synthesis and Resolution:



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Caption: Synthesis via Resolution.

Asymmetric Synthesis Approaches

Modern synthetic chemistry favors methods that generate the desired enantiomer directly, avoiding the loss of 50% of the material inherent in resolution.

1.2.1. Asymmetric Hydrogenation A highly efficient strategy involves the asymmetric hydrogenation of a 2-substituted dehydromorpholine precursor.^{[4][5]} This method utilizes a chiral catalyst, often a rhodium complex with a chiral bisphosphine ligand, to stereoselectively deliver hydrogen across the double bond. This approach can achieve high yields and excellent

enantioselectivities (up to 99% ee).[4][5] The key to success lies in the selection of the chiral ligand, which creates a chiral environment around the metal center, dictating the facial selectivity of the hydrogenation.

1.2.2. Asymmetric Reductive Amination Reductive amination is a powerful tool for forming C-N bonds.[6] An asymmetric variant can be employed to synthesize chiral morpholines. The strategy involves the condensation of a suitable aldehyde with a chiral amine (as a chiral auxiliary) or the use of a chiral catalyst to guide the reduction of an intermediate imine. While not explicitly detailed for **(S)-2-benzylmorpholine** in the provided context, this remains a viable and widely used strategy for synthesizing chiral amines.[6][7]

1.2.3. Cyclization of Chiral Precursors Another common approach is to start with a readily available chiral precursor, such as an amino acid. For instance, a chiral amino alcohol can be prepared and subsequently cyclized to form the morpholine ring.[8] The stereocenter is installed early and carried through the synthetic sequence. A reported synthesis of a morpholine derivative utilizes N-benzylethanolamine, which reacts with 2-chloroacrylonitrile followed by ring closure to form a cyanomorpholine, which can then be hydrolyzed.[7] Installing chirality in the N-benzylethanolamine starting material would lead to an enantioselective synthesis.

Protocol 1: Synthesis of Racemic 2-Benzylmorpholine from Allylbenzene

This protocol is based on the synthesis reported in the context of discovering its appetite suppressant activity.[3] Note: This is a conceptual outline, as the full detailed procedure is not provided in the abstract. The steps are inferred from standard organic chemistry transformations.

- Step 1: Epoxidation of Allylbenzene.
 - Dissolve allylbenzene in a suitable solvent like dichloromethane (DCM).
 - Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C.
 - Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

- Work up the reaction by washing with a sodium bicarbonate solution to remove excess acid, followed by brine. Dry the organic layer and concentrate to yield the crude epoxide.
- Step 2: Ring-Opening of Epoxide with Ethanolamine.
 - Dissolve the crude epoxide in a protic solvent like ethanol.
 - Add an excess of ethanolamine.
 - Heat the reaction mixture to reflux and monitor by TLC.
 - Upon completion, cool the reaction and remove the solvent under reduced pressure to obtain the crude amino alcohol.
- Step 3: Cyclization to form 2-Benzylmorpholine.
 - Dissolve the crude amino alcohol in a high-boiling solvent.
 - Add a dehydrating agent, such as sulfuric acid, and heat to effect cyclization via intramolecular substitution.
 - After cooling, neutralize the reaction with a base and extract the product into an organic solvent.
 - Purify the crude racemic 2-benzylmorpholine by column chromatography or distillation.

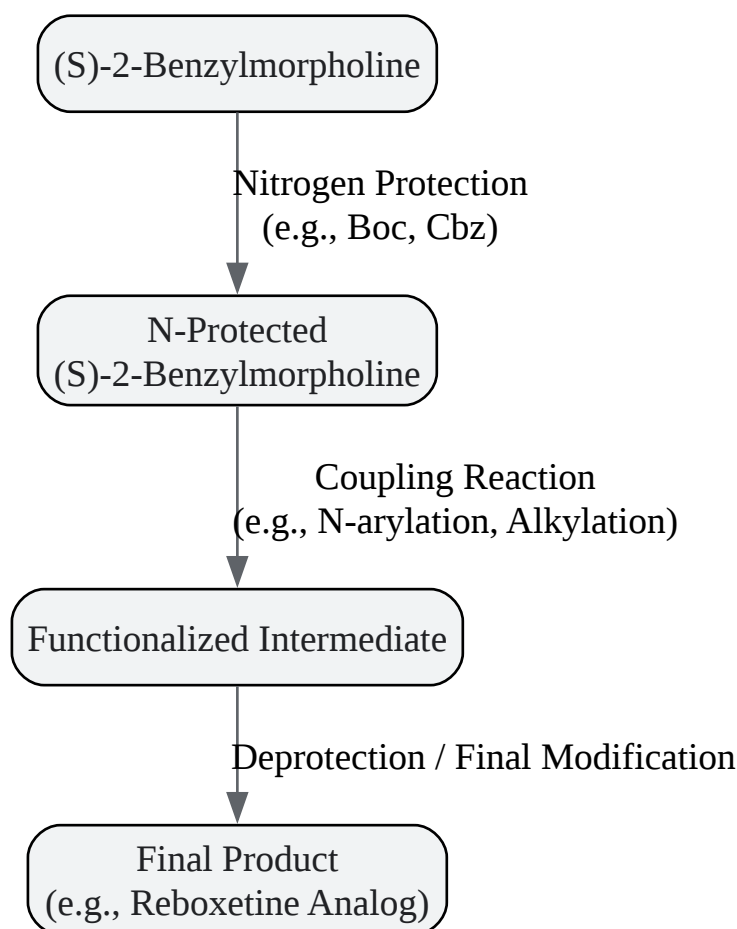
Part 2: Applications as a Chiral Building Block

While the term "chiral auxiliary" often refers to a removable chiral group that directs stereoselective reactions[9][10], **(S)-2-benzylmorpholine** is more frequently utilized as a chiral building block or scaffold. Its pre-defined stereocenter is incorporated directly into the final target molecule, serving as a cornerstone for building stereochemical complexity.

The most prominent application is in the synthesis of norepinephrine transporter (NET) inhibitors. The antidepressant drug Reboxetine and its analogs feature the 2-benzylmorpholine core.[11][12] The (S,S)-enantiomer of Reboxetine is known to be the more potent inhibitor of NET.[11] This underscores the critical importance of stereochemistry for biological activity,

making the enantioselective synthesis of the **(S)-2-benzylmorpholine** core a crucial starting point.

Workflow for Synthesis of NET Inhibitors:



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Caption: Use in NET Inhibitor Synthesis.

This modular approach allows for the synthesis of a library of analogs for structure-activity relationship (SAR) studies by varying the substituents coupled to the morpholine nitrogen or the benzyl ring.

Part 3: Pharmacological Significance and Derivatives

The 2-benzylmorpholine scaffold is a privileged structure in neuropharmacology and other therapeutic areas. The specific stereochemistry and substitution pattern around this core dramatically influence biological activity.

Appetite Suppression

The initial interest in 2-benzylmorpholine stemmed from its discovery as a novel, non-stimulant appetite suppressant.[3] Studies in dogs showed that the appetite suppression activity resides specifically in the (+)-enantiomer (the stereochemical descriptor, (S) or (R), was not specified in the abstract but is implied to be a single enantiomer).[3] This was one of the first indications that the stereochemistry of this molecule was critical for its pharmacological effect.

Norepinephrine Transporter (NET) Inhibition

The most significant role of the **(S)-2-benzylmorpholine** moiety is as a core component of potent and selective NET inhibitors.[11][12]

- Mechanism of Action: The norepinephrine transporter is a protein that mediates the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[12] Inhibiting this transporter increases the extracellular concentration of norepinephrine, enhancing noradrenergic neurotransmission. This mechanism is the basis for the therapeutic effects of drugs used to treat depression, ADHD, and other neurological disorders.[12][13]
- Key Compounds:
 - Reboxetine: A well-known antidepressant, Reboxetine is a racemic mixture, but the (S,S)-enantiomer is the more active component.[11]
 - Radioligands for PET Imaging: Derivatives such as (S,S)-[¹⁸F]FRB have been developed as radioligands for positron emission tomography (PET) imaging of the NET system in the brain and heart.[12][14] This allows for non-invasive study of the sympathetic nervous system and the role of NET in various diseases.[14]

Other Therapeutic Areas

The broader morpholine scaffold is a versatile platform, and derivatives have been explored for other targets:

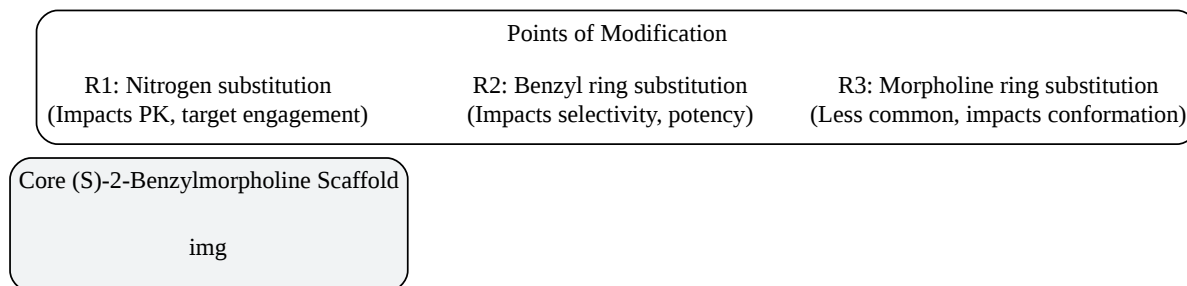
- Cancer: Benzomorpholine derivatives have been synthesized and evaluated as inhibitors of EZH2, a histone methyltransferase implicated in cancer progression.[\[15\]](#) Certain compounds showed potent antiproliferative activity against non-small cell lung cancer cell lines.[\[15\]](#)
- Chemoprevention: 4-Benzylmorpholine analogs have been investigated as selective inhibitors of cytochrome P450 2A13 (CYP2A13), an enzyme in the respiratory tract that activates procarcinogens found in tobacco smoke.[\[16\]](#)

Structure-Activity Relationship (SAR) Summary

The following table summarizes key SAR insights for benzylmorpholine derivatives based on the literature.

Target	Core Scaffold	Key Structural Modification	Impact on Activity	Reference
Appetite Suppression	2-Benzylmorpholine	Enantiomer	Activity resides in a single enantiomer.	[3]
NET Inhibition	(S,S)-Reboxetine Core	Ethoxy group on phenoxy ring	Essential for high affinity and selectivity.	[11]
NET Inhibition	(S,S)-Reboxetine Core	Introduction of ^{18}F	Allows for use as a PET imaging agent.	[12][14]
CYP2A13 Inhibition	4-Benzylmorpholine	Substitution at the ortho position of the benzyl ring	Key feature for achieving selectivity over the related CYP2A6 enzyme.	[16]
EZH2 Inhibition	Benzomorpholine	Various substitutions on the benzo ring and amide linkage	A preliminary optimization led to potent inhibitors with nanomolar to low micromolar IC_{50} values.	[15]

SAR Visualization:



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